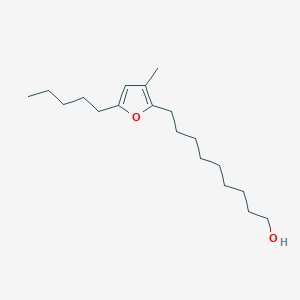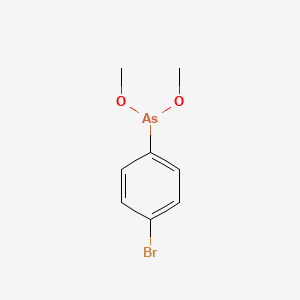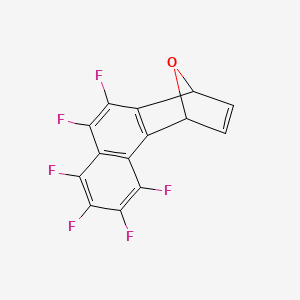
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is a fluorinated organic compound with a unique structure that includes six fluorine atoms and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the reaction of phenanthrene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the process. Safety measures are crucial due to the highly reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene derivatives with various functional groups.
Scientific Research Applications
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and electronic properties, allowing it to interact with biological membranes and proteins. The epoxy group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetone: A structurally similar compound with six fluorine atoms and a carbonyl group.
Hexafluoroisopropanol: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is unique due to its combination of an epoxy group and multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and unique electronic characteristics.
Properties
CAS No. |
73508-77-7 |
|---|---|
Molecular Formula |
C14H4F6O |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
4,5,6,7,9,10-hexafluoro-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3(8),4,6,9,13-hexaene |
InChI |
InChI=1S/C14H4F6O/c15-9-6-4-2-1-3(21-4)5(6)7-8(11(9)17)12(18)14(20)13(19)10(7)16/h1-4H |
InChI Key |
MMEHRLKQEKVHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3=C(C1O2)C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



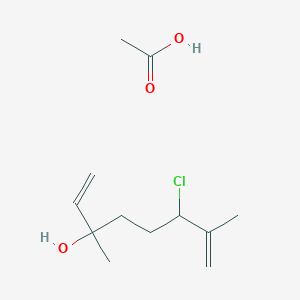
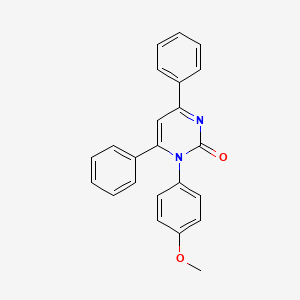
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
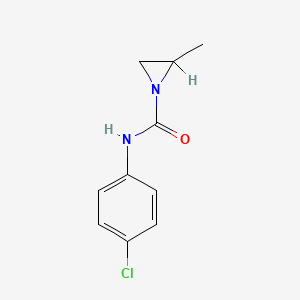
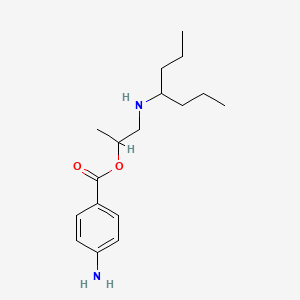


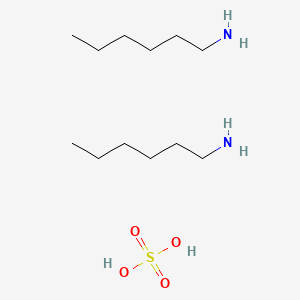
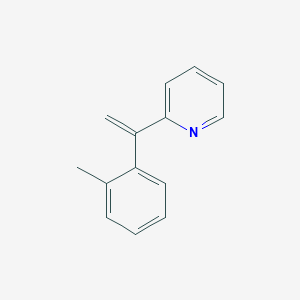
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
